5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This method is regioselective and leads to the formation of 5-substituted isoxazoles . Another method involves the cyclization of propargylic N-hydroxycarbamates via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis is also used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid include other isoxazole derivatives such as:
- 5-Methylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-(Cyclopropylmethyl)-1,2-thiazole-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-4-6(12-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHPLIHYVSZCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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